N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(3-16-2)12-8-6(13(14)15)7(9)10-4-11-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICNPRUADPRLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and diamine functionalities play a crucial role.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxypropan-2-yl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The 5-nitropyrimidine-4,6-diamine core is highly versatile, with substituents ranging from aromatic (e.g., benzyl, aryl) to aliphatic (e.g., ethyl, isobutyl). Key analogs include:
Key Observations
- Melting Points : Aliphatic substituents (e.g., ethyl, isobutyl) correlate with lower melting points (84–86°C for 5k) compared to aromatic derivatives (137–197°C for benzyl analogs) due to reduced π-π stacking and weaker intermolecular forces .
- Synthetic Yields : Electron-rich aromatic substituents (e.g., 4-chlorobenzyl in 5f) achieve higher yields (95%) compared to sterically hindered aliphatic groups (e.g., bromophenethyl in 5h: 30% yield), suggesting reactivity challenges with bulky substituents .
- This contrasts with the hydrophobic nature of benzyl or phenethyl analogs .
Reactivity and Electronic Effects
- Nitro Group Reactivity : The electron-withdrawing nitro group at position 5 facilitates nucleophilic attack at positions 2 and 3. Substituents like methoxy (electron-donating) may slightly counteract this effect, altering reaction pathways compared to electron-withdrawing aryl derivatives .
- Theoretical Insights: Gaussian16 calculations on related compounds suggest that substituents influence transition-state geometries during aminolysis. The branched methoxypropan-2-yl group may stabilize intermediates via steric or electronic effects, though specific data for the target compound is lacking .
Biological Activity
N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This document will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H13N5O3 |
| Molecular Weight | 227.22 g/mol |
| CAS Number | 1257547-87-7 |
The structure features a nitro group and a pyrimidine core, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, impacting pathways such as nucleotide synthesis and DNA replication.
- Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways that affect cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of nitropyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
Case Study Example :
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that nitropyrimidines can exhibit broad-spectrum antimicrobial effects.
Research Findings :
In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in MCF-7 cells with IC50 = 12 µM |
| Antimicrobial Activity | MIC values between 8 - 32 µg/mL against various bacteria |
Q & A
Q. How can researchers optimize the synthesis of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine while minimizing side reactions?
- Methodological Answer : The synthesis of this compound likely involves nitration and nucleophilic substitution steps. Key considerations include:
- Nitration : Use nitric acid in acetic acid at controlled temperatures (e.g., 0–25°C) to avoid over-nitration .
- Substitution : React 5-nitropyrimidine-4,6-diamine with 1-methoxypropan-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to favor regioselective substitution at the 4- and 6-positions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. What spectroscopic techniques are critical for confirming the structure of N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to verify the methoxypropan-2-yl group (δ ~3.3 ppm for OCH₃, δ ~1.3 ppm for CH(CH₃)) and pyrimidine ring protons (δ ~8.2 ppm for aromatic H) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., m/z calculated for C₉H₁₆N₅O₃: 254.1254) .
- IR : Detect nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) and amine N–H stretches (~3300 cm⁻¹) .
Q. How does the methoxypropan-2-yl substituent influence solubility and bioavailability?
- Methodological Answer :
- Solubility : The methoxy group enhances hydrophilicity, while the branched alkyl chain improves lipid solubility. Use logP calculations (e.g., via ChemDraw) to predict partitioning behavior .
- Bioavailability : Perform in vitro assays (e.g., Caco-2 permeability) to assess absorption. Compare with analogs lacking the methoxy group to isolate substituent effects .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in the substitution reactions of 5-nitropyrimidine derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian16 to model transition states for nucleophilic attack at the 4- vs. 6-position. The nitro group’s electron-withdrawing effect directs substitution to the less electron-deficient site .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) to account for polarity-driven regioselectivity differences .
Q. What strategies resolve contradictions in biological activity data across cell lines for N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific sensitivities .
- Target Profiling : Use kinase inhibition panels or proteomics to identify off-target interactions that may explain variability .
- Metabolic Stability : Assess compound degradation in cell lysates via LC-MS to rule out differential metabolic activation .
Q. How can X-ray crystallography elucidate polymorphism in N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
